1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)
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Overview
Description
1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt): is a deuterated phosphoglycerol compound. It is a derivative of phosphatidylglycerol, where 62 hydrogen atoms in the dipalmitoyl groups are replaced by deuterium. This compound is often used in scientific research due to its unique properties, such as its ability to form lipid bilayers and its stability in various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) can be synthesized through the esterification of palmitic acid with glycerol, followed by phosphorylation and deuteration. The process involves:
Esterification: Reacting palmitic acid with glycerol in the presence of a catalyst to form dipalmitoylglycerol.
Phosphorylation: Adding a phosphate group to the dipalmitoylglycerol using a phosphorylating agent such as phosphorus oxychloride.
Deuteration: Replacing hydrogen atoms with deuterium using deuterated reagents under controlled conditions.
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: It can be reduced using reducing agents, although this is less common due to the stability of the deuterated compound.
Substitution: The phosphate group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Uses reducing agents like sodium borohydride.
Substitution: Involves nucleophiles such as amines or thiols under mild conditions.
Major Products:
Scientific Research Applications
1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) is widely used in scientific research due to its unique properties:
Chemistry: Used as a model compound in studies of lipid bilayers and membrane dynamics.
Biology: Employed in the study of cell membranes and interactions with proteins and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the production of nanomaterials and as a surfactant in various applications.
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) involves its ability to integrate into lipid bilayers and interact with other molecules. The deuterated nature of the compound enhances its stability and allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound targets lipid membranes and can influence membrane fluidity and dynamics, affecting various cellular processes .
Comparison with Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt): A similar phosphoglycerol compound with shorter fatty acid chains.
1,2-Distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt): Contains longer fatty acid chains compared to the dipalmitoyl derivative.
1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt): Features unsaturated fatty acid chains, providing different physical properties.
Uniqueness: 1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) is unique due to its deuterated nature, which enhances its stability and allows for detailed structural studies. The specific arrangement of deuterium atoms provides unique insights into lipid behavior and interactions, making it a valuable tool in research .
Properties
Molecular Formula |
C24H48O9P- |
---|---|
Molecular Weight |
544.8 g/mol |
IUPAC Name |
[(2R)-3-(2,2-dideuterioethoxy)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C24H49O9P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)33-23(20-30-4-2)21-32-34(28,29)31-19-22(26)18-25/h22-23,25-26H,3-21H2,1-2H3,(H,28,29)/p-1/t22?,23-/m1/s1/i1D3,2D2,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
InChI Key |
DPQGZQMHJKZLMS-UUALFWRASA-M |
Isomeric SMILES |
[2H]C([2H])COC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COCC)COP(=O)([O-])OCC(CO)O |
Origin of Product |
United States |
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